1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a hexyloxyphenyl group and a piperidin-1-yl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidine-2,5-dione core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. The hexyloxyphenyl and piperidin-1-yl groups are then introduced via substitution reactions, using suitable reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.
Chemical Reactions Analysis
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with similar compounds, such as:
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: This compound also contains a hexyloxyphenyl group and is used as a UV light absorber and stabilizer.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound is used in the development of novel therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse applications across different scientific fields.
Properties
Molecular Formula |
C29H45N3O3 |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-[4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C29H45N3O3/c1-3-4-5-6-21-35-26-9-7-25(8-10-26)32-28(33)22-27(29(32)34)31-19-14-24(15-20-31)13-18-30-16-11-23(2)12-17-30/h7-10,23-24,27H,3-6,11-22H2,1-2H3 |
InChI Key |
UZOSVQBRMOEBOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCN4CCC(CC4)C |
Origin of Product |
United States |
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